molecular formula C20H22N2O3S B7711155 N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No. B7711155
M. Wt: 370.5 g/mol
InChI Key: USKALQSRVAZQIB-UHFFFAOYSA-N
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Description

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as EHP-101, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EHP-101 has been found to have potential therapeutic applications in the treatment of neuroinflammatory disorders and chronic pain. In

Scientific Research Applications

N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of neuroinflammatory disorders and chronic pain. Studies have shown that N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has also been found to have analgesic properties and can reduce pain in animal models of neuropathic pain.

Mechanism of Action

The mechanism of action of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide may act by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that have anti-inflammatory and analgesic properties. By inhibiting FAAH, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide may increase the levels of endocannabinoids in the body, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has anti-inflammatory and analgesic effects. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has also been shown to reduce pain in animal models of neuropathic pain. In addition, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been found to have a good safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is its potential therapeutic applications in the treatment of neuroinflammatory disorders and chronic pain. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for drug development. However, one limitation of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

In N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide research can focus on investigating its mechanism of action, exploring its potential therapeutic applications in other disease models, and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide involves the reaction of 2-hydroxy-6-methylquinoline with N-ethyl-4-methylbenzenesulfonamide in the presence of a suitable base. The resulting compound is then purified through column chromatography to obtain pure N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide. The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been reported in several research articles and is considered to be a straightforward process.

properties

IUPAC Name

N-ethyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-4-22(26(24,25)18-8-5-14(2)6-9-18)13-17-12-16-11-15(3)7-10-19(16)21-20(17)23/h5-12H,4,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKALQSRVAZQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

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